5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE
Description
5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methanesulfonylpyrimidine is a pyrimidine derivative featuring a chlorine atom at position 5, a methanesulfonyl group at position 2, and a 4-(diphenylmethyl)piperazine-1-carbonyl moiety at position 2. This compound is structurally characterized by its pyrimidine core, which is substituted with functional groups that may influence its physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-chloro-2-methylsulfonylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-32(30,31)23-25-16-19(24)20(26-23)22(29)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUYPICFXXZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro, diphenylmethyl, piperazinyl, carbonyl, and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methanesulfonylpyrimidine with related pyrimidine and thienopyrimidine derivatives described in the literature.
Key Observations:
Core Structure: The target compound retains a simple pyrimidine core, whereas analogs in the evidence feature thieno-fused pyrimidine scaffolds (e.g., thieno[3,2-d]pyrimidine). The absence of a fused thieno ring in the target compound may reduce steric hindrance, favoring interactions with shallower binding pockets.
Substituent Profiles: The 4-position of the target compound is substituted with a diphenylmethylpiperazine carbonyl group, contrasting with the morpholino or methanesulfonyl-piperazine groups in the patent compounds. The diphenylmethyl group increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility . Methanesulfonyl groups are present in both the target compound and patent analogs, likely improving metabolic stability and solubility. The patent compounds feature stereospecific piperazine substituents (e.g., (2S,6R)-dimethylpiperazine), which may confer selectivity in target binding compared to the non-chiral diphenylmethylpiperazine in the target compound .
Synthetic Routes: The patent compounds are synthesized via nucleophilic substitution reactions (e.g., using K₂CO₃ in acetonitrile) followed by purification via flash chromatography.
Research Findings and Implications
The methanesulfonyl group may improve solubility relative to non-sulfonylated pyrimidines, though this could be offset by the lipophilic diphenylmethyl group .
Biological Relevance: Thieno-fused pyrimidines in the patent are intermediates for kinase inhibitors. The target compound’s simpler pyrimidine core may favor different target profiles, such as non-kinase enzymes or GPCRs. The diphenylmethylpiperazine moiety could engage in hydrophobic interactions with protein pockets, similar to aryl groups in kinase inhibitors like imatinib .
Knowledge Gaps: No biological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound in the evidence. Comparative studies with thienopyrimidine analogs are needed to evaluate potency and selectivity.
Biological Activity
The compound 5-chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methanesulfonylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 607.4 g/mol. The compound features a piperazine ring, which is a common pharmacophore in various therapeutic agents.
Structural Representation
- IUPAC Name : 5-chloro-6-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]piperidin-1-yl]-N-(3,4-dichlorobenzyl)nicotinamide
- SMILES Notation : C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC5=CC(=C(C=C5)Cl)Cl)Cl
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to its therapeutic potential.
Key Activities:
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Anti-inflammatory Effects :
- Studies have shown that compounds containing piperazine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
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Neuroprotective Properties :
- The compound may offer neuroprotective benefits through its interaction with neurotransmitter receptors, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
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Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties, though further research is required to establish its efficacy against specific pathogens.
Study 1: Anti-inflammatory Activity
A study conducted by Al-Sanea et al. (2023) investigated the anti-inflammatory properties of similar piperazine derivatives. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, highlighting the potential of these compounds in managing inflammatory responses .
Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This study utilized cell lines exposed to neurotoxic agents and measured cell viability post-treatment .
Biological Activity Summary Table
Structure-Activity Relationship (SAR)
| Compound | Activity Level | Structural Features |
|---|---|---|
| 5-chloro... | Moderate | Piperazine ring, chlorophenyl group |
| Analog A | High | Additional methyl substitutions |
| Analog B | Low | Lack of piperazine functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
